molecular formula C29H34N2O6 B10888301 {4-[3-(Benzyloxy)-4-methoxybenzyl]piperazino}(3,4,5-trimethoxyphenyl)methanone

{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazino}(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B10888301
M. Wt: 506.6 g/mol
InChI Key: OTCIJDCUSAQHMF-UHFFFAOYSA-N
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Description

{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazino}(3,4,5-trimethoxyphenyl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with benzyloxy and methoxy groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[3-(Benzyloxy)-4-methoxybenzyl]piperazino}(3,4,5-trimethoxyphenyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazino}(3,4,5-trimethoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyloxy group can be reduced to a benzyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzyloxy group can produce benzyl derivatives.

Scientific Research Applications

{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazino}(3,4,5-trimethoxyphenyl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {4-[3-(Benzyloxy)-4-methoxybenzyl]piperazino}(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The benzyloxy and methoxy groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazino}(3,4,5-trimethoxyphenyl)methanone is unique due to its specific substitution pattern on the piperazine ring and the presence of multiple methoxy groups. This structural uniqueness may confer distinct chemical and biological properties, making it valuable for targeted research and applications.

Properties

Molecular Formula

C29H34N2O6

Molecular Weight

506.6 g/mol

IUPAC Name

[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C29H34N2O6/c1-33-24-11-10-22(16-25(24)37-20-21-8-6-5-7-9-21)19-30-12-14-31(15-13-30)29(32)23-17-26(34-2)28(36-4)27(18-23)35-3/h5-11,16-18H,12-15,19-20H2,1-4H3

InChI Key

OTCIJDCUSAQHMF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)OCC4=CC=CC=C4

Origin of Product

United States

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